Bis(2-dimethylaminoethyl) 4,4'-methylenebis(N-phenylcarbamate)
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Overview
Description
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is a chemical compound with the molecular formula C23H32N4O4 and a molecular weight of 428.536 g/mol . It is known for its unique structure, which includes two dimethylaminoethyl groups and a methylenebis(N-phenylcarbamate) core. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(N-phenylcarbamate) with 2-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) involves its interaction with specific molecular targets. The dimethylaminoethyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylenebis(N-phenylcarbamate) core can also interact with various cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-phenyl carbamate
- 4,4’-Methylenebis(ethyl phenylcarbamate)
- 4,4’-Methylenebis(phenyl isocyanate)
Uniqueness
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is unique due to its dual dimethylaminoethyl groups, which provide distinct chemical reactivity and biological interactions compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
3142-94-7 |
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Molecular Formula |
C23H32N4O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-[4-[[4-[2-(dimethylamino)ethoxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C23H32N4O4/c1-26(2)13-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-14-27(3)4/h5-12H,13-17H2,1-4H3,(H,24,28)(H,25,29) |
InChI Key |
VVCGWJVXIUOLJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCN(C)C |
Origin of Product |
United States |
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